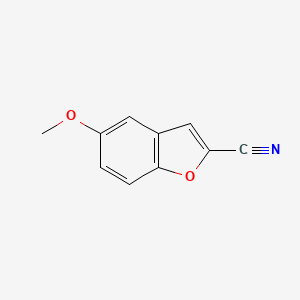

5-Methoxybenzofuran-2-carbonitrile

CAS No.: 35351-47-4

Cat. No.: VC6334242

Molecular Formula: C10H7NO2

Molecular Weight: 173.171

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35351-47-4 |

|---|---|

| Molecular Formula | C10H7NO2 |

| Molecular Weight | 173.171 |

| IUPAC Name | 5-methoxy-1-benzofuran-2-carbonitrile |

| Standard InChI | InChI=1S/C10H7NO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-5H,1H3 |

| Standard InChI Key | DFNSXSVDXRIROD-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)OC(=C2)C#N |

Introduction

Chemical Structure and Fundamental Properties

The molecular structure of 5-Methoxybenzofuran-2-carbonitrile consists of a fused benzofuran ring system substituted with a methoxy group (-OCH) at position 5 and a nitrile group (-CN) at position 2. The compound’s SMILES notation, \text{COC1=CC2=C(C=C1)OC(=C2)C#N}, reflects this substitution pattern . Key spectroscopic identifiers include its InChIKey () and SPLASH identifier () .

Table 1: Molecular and Spectral Properties

The nitrile group at position 2 contributes to the compound’s electron-deficient aromatic system, which may enhance reactivity in nucleophilic substitution reactions . The methoxy group, a strong electron-donating substituent, influences the electronic distribution of the benzofuran ring, potentially affecting its interaction with biological targets .

Synthesis and Manufacturing Approaches

Core Benzofuran Synthesis

The benzofuran scaffold is typically constructed via cyclization reactions. A common method involves the Rap–Stoermer condensation, where 2-hydroxyacetophenone derivatives react with α-halo carbonyl compounds to form the furan ring . For 5-Methoxybenzofuran-2-carbonitrile, the precursor 5-methoxy-2-hydroxybenzaldehyde could undergo condensation with chloroacetonitrile in the presence of a base, though specific literature on this route remains sparse .

Functionalization at Position 2

Physicochemical Characteristics

While direct data on 5-Methoxybenzofuran-2-carbonitrile’s melting or boiling points are unavailable, related compounds offer insights. For instance, 5-Methoxybenzofuran-2-carboxylic acid (CAS 10242-08-7) melts at 212°C , suggesting that the carbonitrile analog may exhibit comparable thermal stability. The LogP value of 2.31 indicates moderate lipophilicity, implying reasonable solubility in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane.

Future Research Directions

-

Synthetic Optimization: Developing greener, high-yield routes for large-scale production.

-

Biological Screening: Evaluating antimicrobial, anticancer, and antiparasitic activity in vitro and in vivo.

-

Structure-Activity Relationships (SAR): Modifying substituents to enhance potency and selectivity.

-

Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion (ADME) profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume